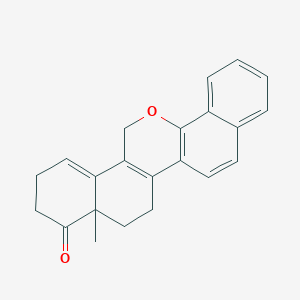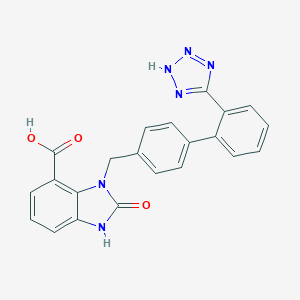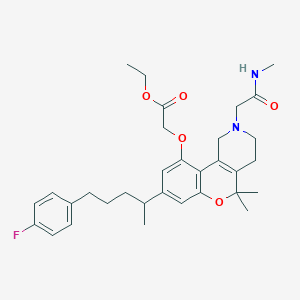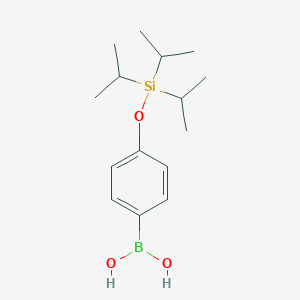
4-(Triisopropylsilyloxy)phenyl Boronic Acid
Overview
Description
4-(Triisopropylsilyloxy)phenyl boronic acid is a boronic acid derivative, which is a class of compounds widely recognized for their utility in organic synthesis and medicinal chemistry. Boronic acids are known for their role in Suzuki cross-coupling reactions, which are pivotal in constructing carbon-carbon bonds, and for their applications in the synthesis of biologically active compounds, including pharmaceutical agents .
Synthesis Analysis
The synthesis of boronic acid derivatives often involves halogen-lithium exchange reactions, followed by the addition of a borate ester and subsequent hydrolysis. For example, amino-3-fluorophenyl boronic acid was synthesized from 4-bromo-2-fluoroaniline by protecting the amine group, performing a lithium-bromine exchange, adding trimethyl borate, and then hydrolyzing the product . Although the specific synthesis of 4-(Triisopropylsilyloxy)phenyl boronic acid is not detailed in the provided papers, similar methodologies could be applied, considering the general reactivity of boronic acid precursors.
Molecular Structure Analysis
Boronic acids typically have a trigonal planar structure around the boron atom, which can react with bidentate and tridentate ligands to form complexes. For instance, boric acid, a simple boronic acid, reacts with ligands like 4-isopropyltropolone to form 1:1 complexes . The molecular structure of boronic acid derivatives can be further elucidated using techniques such as X-ray crystallography, as demonstrated for amino-3-fluorophenyl boronic acid .
Chemical Reactions Analysis
Boronic acids are versatile in chemical reactions. They can catalyze dehydrative amidation between carboxylic acids and amines, as seen with 2,4-bis(trifluoromethyl)phenylboronic acid . They also participate in hydrometallation reactions, alkylations, and aldol-type reactions when used as Lewis acids . The presence of ortho-substituents on boronic acids can influence their reactivity by preventing the coordination of other reactants to the boron atom, thus accelerating reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids, such as pKa values, can be influenced by their substituents. For instance, amino-3-fluorophenyl boronic acid has a relatively low pKa value, which is significant for its application in glucose sensing materials that operate at physiological pH . The reactivity of boronic acids with N-heterocyclic carbenes can lead to the formation of hydrogen-bonded adducts or anionic boranuidacarboxylic acids, depending on the basicity of the carbene .
Scientific Research Applications
Multifunctional Compound Structure
Organic phosphonic acids and boronic acids, including compounds similar to 4-(Triisopropylsilyloxy)phenyl Boronic Acid, are of significant interest due to their applications in medicine, agriculture, and industrial chemistry. These acids can act as synthetic intermediates, building blocks, and are used in sensing, protein manipulation, therapeutics, biological labeling, and separation. The introduction of an aminophosphonic acid group into a boronic acid may offer new opportunities for application, especially in multifunctional compound structures (Zhang et al., 2017).
Optical Modulation in Nanotechnology
Phenyl boronic acids, a category that includes 4-(Triisopropylsilyloxy)phenyl Boronic Acid, are crucial for saccharide recognition and have applications in nanotechnology. They can anchor hydrophilic polymer backbones to hydrophobic graphene or carbon nanotubes, and they demonstrate a clear link between molecular structure and photoluminescence quantum yield in single-walled carbon nanotubes (Mu et al., 2012).
Catalysis in Chemical Synthesis
Phenylboronic acids, including derivatives like 4-(Triisopropylsilyloxy)phenyl Boronic Acid, are used as catalysts in chemical reactions. They play a key role in dehydrative amidation between carboxylic acids and amines, which is important in the synthesis of peptides and other complex molecules (Wang et al., 2018).
Carbohydrate Recognition
In biomedical research, boronic acids are known for their ability to complex with carbohydrates. They can complex hexopyranosides using their 4,6-diol, which is significant since many cell-surface glycoconjugates present free 4,6-diols. This makes them useful in designing receptors and sensors for cell-surface glycoconjugates (Dowlut & Hall, 2006).
Chemosensing Technologies
4-(Triisopropylsilyloxy)phenyl Boronic Acid and similar compounds are studied for their role in molecular recognition and chemosensing. Their structure, particularly the formation of N-B dative bonds, is crucial in designing future chemosensing technologies targeting physiologically important substances like saccharides and catecholamines (Zhu et al., 2006).
Future Directions
Boronic acids are increasingly utilized in diverse areas of research . They are used in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics . This suggests that the study of boronic acids, including “4-(Triisopropylsilyloxy)phenyl Boronic Acid”, will continue to be a promising area of research in the future.
properties
IUPAC Name |
[4-tri(propan-2-yl)silyloxyphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27BO3Si/c1-11(2)20(12(3)4,13(5)6)19-15-9-7-14(8-10-15)16(17)18/h7-13,17-18H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXJROKPBNKHNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)O[Si](C(C)C)(C(C)C)C(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27BO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Triisopropylsilyloxy)phenyl Boronic Acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


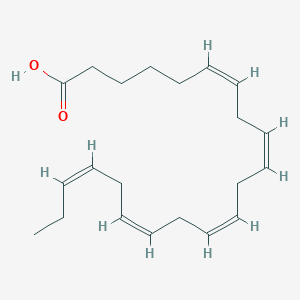
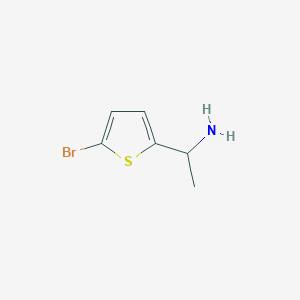
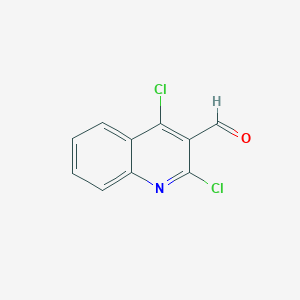
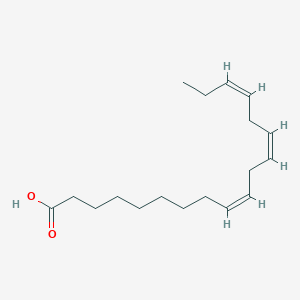
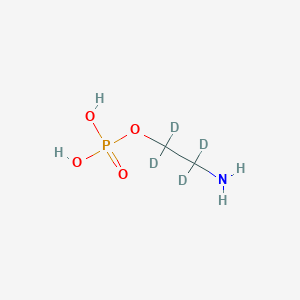
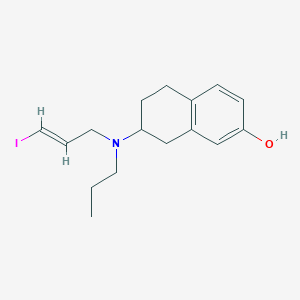
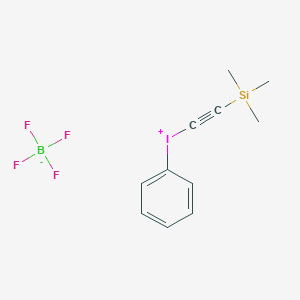
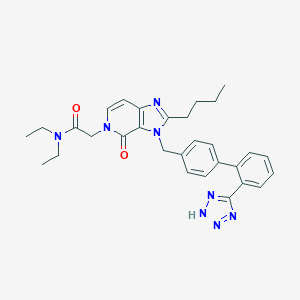
![2-[4-(4,5-Dimethylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B140120.png)
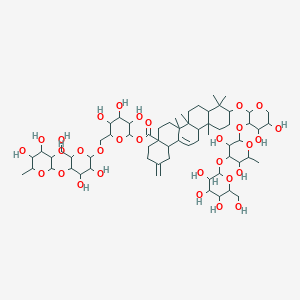
![7-Methoxy-3-methyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4(3H)-one](/img/structure/B140126.png)
